2-(cyclopropylmethyl)thiophene

Medicinal Chemistry Drug Metabolism Pharmacokinetics

2-(Cyclopropylmethyl)thiophene is a substituted thiophene derivative characterized by a cyclopropylmethyl group at the 2-position of the aromatic ring. It possesses a molecular formula of C8H10S, a molecular weight of 138.23 g/mol, and a computed XLogP3 value of 3.4, indicating its hydrophobic nature.

Molecular Formula C8H10S
Molecular Weight 138.23 g/mol
CAS No. 1620453-82-8
Cat. No. B6613478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopropylmethyl)thiophene
CAS1620453-82-8
Molecular FormulaC8H10S
Molecular Weight138.23 g/mol
Structural Identifiers
SMILESC1CC1CC2=CC=CS2
InChIInChI=1S/C8H10S/c1-2-8(9-5-1)6-7-3-4-7/h1-2,5,7H,3-4,6H2
InChIKeyRBHSPTRCWQKENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropylmethyl)thiophene (CAS 1620453-82-8): Physicochemical Profile and Procurement Specifications


2-(Cyclopropylmethyl)thiophene is a substituted thiophene derivative characterized by a cyclopropylmethyl group at the 2-position of the aromatic ring [1]. It possesses a molecular formula of C8H10S, a molecular weight of 138.23 g/mol, and a computed XLogP3 value of 3.4, indicating its hydrophobic nature [1]. The compound is primarily utilized as a versatile synthetic building block and as a key structural moiety in medicinal chemistry due to the unique properties imparted by its cyclopropylalkyl substituent [1][2].

Why Generic Substitution Fails for 2-(Cyclopropylmethyl)thiophene and Its Analogs


Substituting 2-(cyclopropylmethyl)thiophene with other alkyl-substituted thiophenes (e.g., 2-ethylthiophene or 2-propylthiophene) or even other cyclopropylthiophene isomers (e.g., 3-cyclopropylthiophene) is not scientifically trivial and can lead to project failure. The cyclopropylmethyl group is not a simple linear alkyl chain; it introduces a unique blend of steric constraints, enhanced metabolic stability against oxidative enzymes, and distinct electronic effects [1]. These properties directly influence a compound's binding affinity, in vivo half-life, and overall pharmacokinetic profile in a way that cannot be replicated by analogs lacking this precise motif [2]. Furthermore, the regiochemistry of substitution on the thiophene ring is critical for directing subsequent synthetic transformations, making a 2-substituted derivative functionally distinct from its 3-substituted isomer in a synthetic pathway [3].

Quantitative Differentiation Evidence for 2-(Cyclopropylmethyl)thiophene vs. Analogs


Improved Metabolic Stability via Cyclopropylmethyl Group Introduction

The incorporation of a cyclopropyl group is a validated medicinal chemistry strategy to enhance metabolic stability. This class of modifications is known to improve resistance to oxidative metabolism, thereby increasing the half-life and reducing plasma clearance of drug candidates [1]. The specific cyclopropylmethyl variant present in this compound is a common motif in approved drugs, demonstrating its utility in achieving favorable pharmacokinetic properties compared to unsubstituted or simple alkyl-substituted analogs [2].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Optimized Synthesis Yield for 2-Cyclopropylthiophene Scaffolds

Access to cyclopropylthiophene derivatives has historically been challenging with poor yields. For the core scaffold of 2-cyclopropylthiophene, previous methods yielded only a modest 26% [1]. In contrast, recent research has developed optimized Suzuki-Miyaura cross-coupling procedures for synthesizing this class of compounds, achieving yields in the range of 69–93% [1]. This methodological improvement directly translates to more efficient and cost-effective production of 2-(cyclopropylmethyl)thiophene and its derivatives for procurement.

Organic Synthesis Process Chemistry Suzuki-Miyaura Coupling

Role in S1P1 Receptor Agonist Selectivity

In a patent for novel S1P1/EDG1 receptor agonists, the cyclopropylmethyl group is specifically claimed as one of only three preferred substituents at the R2 position (alongside n-propyl and isobutyl) for achieving the desired pharmacological activity [1]. This is a key structural requirement within the claimed thiophene series. The potency of compounds in this series is assessed via GTPγS assays to determine EC50 values, and their efficacy is measured by lymphocyte depletion in rats [1].

GPCR Pharmacology S1P1 Agonist Immunomodulation

Computed Lipophilicity for Membrane Permeability

The computed XLogP3 value for 2-(cyclopropylmethyl)thiophene is 3.4 [1]. This is a key parameter for predicting membrane permeability and oral absorption. Compared to a more polar analog like thiophene-2-methanol (PubChem CID 12116, XLogP3 = 0.6), 2-(cyclopropylmethyl)thiophene exhibits a 2.8 unit increase in logP, signifying a much higher degree of lipophilicity. This difference is critical for crossing biological membranes, including the blood-brain barrier [2].

Physicochemical Properties ADME Lipophilicity

Validated Research and Industrial Applications of 2-(Cyclopropylmethyl)thiophene


Medicinal Chemistry: CNS Drug Discovery Programs

As a lipophilic building block (XLogP3 = 3.4) [1] with the potential for enhanced metabolic stability [2], 2-(cyclopropylmethyl)thiophene is ideally suited for incorporation into small molecule libraries targeting central nervous system (CNS) disorders. Its properties suggest it can facilitate blood-brain barrier penetration while resisting rapid oxidative clearance, making it a rational choice for lead optimization.

Synthetic Chemistry: Core Scaffold for Derivatization

This compound serves as a key starting material for generating diverse chemical libraries. The recent development of high-yielding (69–93%) palladium-catalyzed cross-coupling methods for this scaffold [3] ensures that procurement is followed by efficient, scalable synthesis of more complex derivatives, such as carbonyls, carboxylates, and nitriles [3].

Pharmacology: S1P1 Receptor Modulator Research

Given its specific claim as a preferred substituent in a patent for potent S1P1/EDG1 receptor agonists [4], this compound is a validated choice for researchers investigating novel immunomodulatory therapies. It is a non-optional component of the disclosed pharmacophore, distinguishing it from generic thiophene analogs for this specific target.

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